molecular formula C24H22N4O3 B603961 N-{3-[methyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1119504-09-4

N-{3-[methyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603961
CAS No.: 1119504-09-4
M. Wt: 414.5g/mol
InChI Key: RZSPDGOQUGPOFA-UHFFFAOYSA-N
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Description

N-{3-[methyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core, a naphthoyl group, and a propyl chain. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[methyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions to form the quinazoline ring. The naphthoyl group is then introduced through a Friedel-Crafts acylation reaction using 2-naphthoyl chloride and an appropriate catalyst such as aluminum chloride. The final step involves the coupling of the naphthoyl-substituted quinazoline with a propylamine derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and acylation steps, which can improve reaction efficiency and yield. Additionally, the use of automated purification systems such as high-performance liquid chromatography (HPLC) can ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[methyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the naphthoyl group, where nucleophiles such as amines or thiols can replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, basic conditions (e.g., sodium hydroxide, NaOH)

Major Products

    Oxidation: Quinazoline N-oxides

    Reduction: Hydroxyquinazoline derivatives

    Substitution: Amino or thio-substituted naphthoyl derivatives

Scientific Research Applications

N-{3-[methyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other signaling proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{3-[methyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets, such as kinases and other signaling proteins. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation, making it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[methyl(2-benzoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
  • N-{3-[ethyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
  • N-{3-[methyl(2-naphthoyl)amino]ethyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Uniqueness

N-{3-[methyl(2-naphthoyl)amino]propyl}-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the naphthoyl group enhances its ability to interact with hydrophobic pockets in proteins, while the quinazoline core provides a scaffold for further functionalization and optimization.

Properties

CAS No.

1119504-09-4

Molecular Formula

C24H22N4O3

Molecular Weight

414.5g/mol

IUPAC Name

N-[3-[methyl(naphthalene-2-carbonyl)amino]propyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C24H22N4O3/c1-28(24(31)18-12-11-16-7-2-3-8-17(16)15-18)14-6-13-25-23(30)21-26-20-10-5-4-9-19(20)22(29)27-21/h2-5,7-12,15H,6,13-14H2,1H3,(H,25,30)(H,26,27,29)

InChI Key

RZSPDGOQUGPOFA-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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